ATP-Red 1

説明

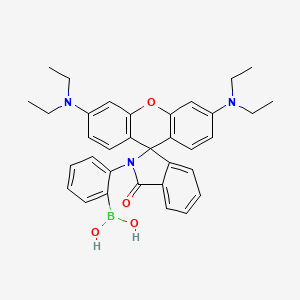

Chemical Structure and Properties

The chemical structure of Adenosine Triphosphate-Red 1 is characterized by a complex molecular architecture that incorporates multiple functional domains essential for its fluorescent properties and adenosine triphosphate binding capabilities. The compound features a sophisticated design that includes a boronic acid functional group, which plays a crucial role in the probe's interaction with adenosine triphosphate molecules. This boronic acid moiety forms covalent bonds with the ribose sugar component of adenosine triphosphate, facilitating the specific recognition and binding that triggers the fluorescence response.

The molecular structure includes a spirocyclic framework that undergoes conformational changes upon adenosine triphosphate binding, leading to the characteristic fluorescence enhancement. The probe's structure incorporates both a xanthene-based fluorophore and an isoindole component, creating a highly efficient fluorescent system that can be modulated by adenosine triphosphate presence. This dual-component design ensures optimal fluorescence properties while maintaining the specificity required for accurate adenosine triphosphate detection.

The compound exhibits excellent membrane permeability characteristics, which can be attributed to its balanced hydrophobic and hydrophilic regions. This structural feature enables the probe to cross cellular membranes efficiently and accumulate within target cellular compartments, particularly mitochondria. The molecular architecture also incorporates stabilizing elements that prevent degradation under physiological conditions, ensuring consistent performance during extended imaging experiments.

The boronic acid functionality within the structure serves a dual purpose: it acts both as an adenosine triphosphate recognition element and as a fluorescence modulator. In the absence of adenosine triphosphate, the boronic acid group forms intramolecular bonds that quench fluorescence emission. However, upon adenosine triphosphate binding, these bonds are disrupted, leading to ring opening and subsequent fluorescence activation. This mechanism provides the molecular basis for the probe's switchable fluorescent behavior.

Molecular Characteristics and Formula

Adenosine Triphosphate-Red 1 possesses the molecular formula C₃₄H₃₆BN₃O₄, reflecting its complex chemical composition that includes carbon, hydrogen, boron, nitrogen, and oxygen atoms. The molecular weight of the compound is precisely determined to be 561.48 grams per mole, indicating a substantial molecular structure capable of supporting the various functional domains required for its biological activity. The Chemical Abstracts Service registry number assigned to this compound is 1847485-97-5, providing a unique identifier for regulatory and research purposes.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₃₄H₃₆BN₃O₄ |

| Molecular Weight | 561.48 g/mol |

| Chemical Abstracts Service Number | 1847485-97-5 |

| Topological Polar Surface Area | 76.48 Ų |

| Logarithm of Partition Coefficient | 5.1168 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 8 |

The compound demonstrates specific solubility characteristics that are crucial for its biological applications. In dimethyl sulfoxide, Adenosine Triphosphate-Red 1 exhibits a solubility of 50 milligrams per milliliter, equivalent to 89.05 millimolar concentration, though ultrasonic treatment is recommended for complete dissolution. This solubility profile makes it suitable for preparing stock solutions that can be subsequently diluted for cellular applications. The probe shows limited solubility in aqueous media, which is consistent with its lipophilic character necessary for membrane penetration.

The molecular characteristics include specific geometric and electronic properties that contribute to its fluorescent behavior. The compound contains multiple aromatic systems that participate in the fluorescence emission process, while the boron-containing functional group provides the adenosine triphosphate-responsive switching mechanism. The presence of nitrogen atoms within the structure contributes to the compound's electronic properties and may influence its cellular localization patterns.

Storage requirements for Adenosine Triphosphate-Red 1 are stringent due to its light-sensitive nature and chemical stability considerations. The compound must be stored at 4 degrees Celsius with protection from light, and when prepared in solvent, it should be maintained at negative 80 degrees Celsius for long-term storage up to six months, or at negative 20 degrees Celsius for shorter periods up to one month. These storage conditions ensure the preservation of the compound's chemical integrity and fluorescent properties over extended periods.

Spectral Properties and Fluorescent Behavior

The spectral characteristics of Adenosine Triphosphate-Red 1 are fundamental to its function as a fluorescent probe, with specific excitation and emission wavelengths that enable precise detection and quantification of adenosine triphosphate levels. The compound exhibits maximum absorption wavelengths at 570 nanometers and 566 nanometers, with corresponding emission maxima at 590 nanometers and 585 nanometers. These wavelengths place the probe's spectral properties within the red region of the visible spectrum, which offers several advantages for biological imaging applications, including reduced interference from cellular autofluorescence and improved tissue penetration.

| Spectral Parameter | Wavelength (nm) |

|---|---|

| Maximum Absorption | 570/566 |

| Maximum Emission | 590/585 |

| Flow Cytometry Excitation | 510 |

| Flow Cytometry Emission | 570 |

| Alternative Excitation | 520 |

| Alternative Emission | 587 |

The fluorescent behavior of Adenosine Triphosphate-Red 1 is characterized by a dramatic enhancement in fluorescence intensity upon adenosine triphosphate binding. In the presence of 5 millimolar adenosine triphosphate, the fluorescence intensity of the probe increases by a factor of 5.6, demonstrating the substantial signal enhancement that enables sensitive detection of adenosine triphosphate fluctuations. This fluorescence enhancement is attributed to the disruption of intramolecular quenching mechanisms that occur when adenosine triphosphate binding induces conformational changes in the probe's molecular structure.

The probe exhibits minimal fluorescence in its unbound state due to efficient quenching mechanisms inherent in its molecular design. The closed ring structure of the compound prevents fluorescence emission through intramolecular interactions that dissipate excited-state energy non-radiatively. However, upon adenosine triphosphate binding, the covalent bonds between the boron atom and ribose components are disrupted, leading to ring opening and subsequent fluorescence activation. This mechanism ensures a high signal-to-noise ratio, which is essential for accurate quantitative measurements.

For flow cytometry applications, Adenosine Triphosphate-Red 1 demonstrates optimal excitation at 510 nanometers with emission detection at 570 nanometers. These parameters have been successfully employed to sort cell populations based on their adenosine triphosphate content, enabling the isolation of adenosine triphosphate-high and adenosine triphosphate-low subpopulations for further analysis. The probe's spectral properties are compatible with standard fluorescence microscopy and flow cytometry equipment, making it accessible to researchers with conventional imaging setups.

The fluorescence kinetics of Adenosine Triphosphate-Red 1 are characterized by rapid response times, allowing for real-time monitoring of adenosine triphosphate level changes. The probe responds within seconds to adenosine triphosphate fluctuations, making it suitable for studying dynamic cellular processes where adenosine triphosphate levels may change rapidly. This temporal resolution is crucial for investigating cellular responses to metabolic stimuli, drug treatments, or pathological conditions that affect cellular energy status.

Historical Development and Scientific Context

The development of Adenosine Triphosphate-Red 1 represents a significant milestone in the evolution of fluorescent probes for cellular metabolism research, emerging from the growing need for tools capable of monitoring adenosine triphosphate dynamics in living cells. The compound was first reported in scientific literature in 2016 through the collaborative research efforts led by investigators who recognized the limitations of existing adenosine triphosphate detection methods. Prior to its development, researchers relied primarily on luciferase-based assays or less specific fluorescent indicators that often required cell permeabilization or provided indirect measurements of adenosine triphosphate levels.

The historical context of Adenosine Triphosphate-Red 1's development is rooted in the broader scientific understanding of adenosine triphosphate's crucial role in cellular physiology and the recognition that mitochondrial adenosine triphosphate fluctuations are intimately connected to various disease states and cellular processes. The probe was developed during a period of intense research focus on cellular bioenergetics, driven by advances in fluorescence microscopy technology and the growing appreciation for the role of metabolic dysfunction in human disease. This temporal context positioned Adenosine Triphosphate-Red 1 as a timely solution to pressing research needs in the field.

The scientific foundation for Adenosine Triphosphate-Red 1's design draws upon established principles of molecular recognition and fluorescence switching mechanisms that had been developed for other biological targets. The probe's multisite-binding approach represents an innovative adaptation of boronic acid chemistry for nucleotide recognition, building upon previous work in carbohydrate sensing and expanding the application to adenosine triphosphate detection. This design philosophy reflects the evolution of chemical biology tools toward more sophisticated and selective molecular recognition systems.

The initial characterization and validation of Adenosine Triphosphate-Red 1 involved comprehensive studies demonstrating its ability to monitor adenosine triphosphate levels under various experimental conditions. Researchers successfully demonstrated the probe's capacity to detect decreased mitochondrial adenosine triphosphate levels in the presence of potassium cyanide and during cellular starvation states, as well as increased adenosine triphosphate levels during the early stages of cell apoptosis. These foundational studies established the probe's utility for investigating adenosine triphosphate-relevant biological processes and provided the scientific validation necessary for its adoption by the broader research community.

特性

IUPAC Name |

[2-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36BN3O4/c1-5-36(6-2)23-17-19-27-31(21-23)42-32-22-24(37(7-3)8-4)18-20-28(32)34(27)26-14-10-9-13-25(26)33(39)38(34)30-16-12-11-15-29(30)35(40)41/h9-22,40-41H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNKNUIFMZUJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N(CC)CC)OC6=C4C=CC(=C6)N(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Adherent Cells

Suspension Cells

-

Centrifuge cells at 1,000 × g for 5 minutes and discard supernatant.

-

Resuspend the pellet in this compound working solution and incubate as above.

Note: For mitochondrial-specific staining, co-incubate with membrane potential-sensitive dyes (e.g., MitoLite™ Green FM) to confirm subcellular localization.

Fluorescence Measurement Parameters

This compound’s fluorescence is quantified using a fluorescence microscope or plate reader with the following settings:

Dynamic Range: A 5.6-fold fluorescence increase is observed in the presence of 5 mM ATP, with linear responses between 0.1–5 mM.

Troubleshooting and Optimization

| Issue | Cause | Solution |

|---|---|---|

| Weak fluorescence | Low ATP concentration | Increase incubation time to 45 min |

| Background signal | Probe aggregation | Sonicate working solution |

| Non-mitochondrial localization | Membrane potential loss | Validate with CCCP-treated controls |

Quenching Mitigation: Limit light exposure during staining and use antifade reagents if prolonged imaging is required.

Applications in Live-Cell Research

This compound has been employed to:

-

Monitor mitochondrial ATP depletion during cyanide-induced oxidative phosphorylation inhibition.

-

Detect ATP surges in early apoptosis (e.g., ~1.8-fold increase within 15 minutes of staurosporine treatment).

These applications underscore its utility in studying bioenergetics, cancer metabolism, and drug toxicity.

化学反応の分析

Types of Reactions

ATP-Red 1 undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, which may affect its fluorescence properties.

Reduction: Reduction reactions can also impact the fluorescence intensity of this compound.

Substitution: Substitution reactions involving the boron-ribose complex can modify the structure and properties of this compound.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example:

Oxidation products: Oxidation reactions may result in the formation of oxidized derivatives of this compound.

Reduction products: Reduction reactions may yield reduced forms of this compound with altered fluorescence properties.

科学的研究の応用

Chemistry

ATP-Red 1 is widely used as a fluorescent probe in chemical research to study ATP levels during various reactions. Its ability to provide real-time measurements allows researchers to understand better the dynamics of ATP in chemical processes.

Biology

In biological research, this compound is employed for live-cell imaging, enabling scientists to monitor ATP levels dynamically. This application is particularly useful for studying cellular metabolism and energy production, as demonstrated in the following case study:

Case Study: Monitoring Mitochondrial Activity

- Objective: To visualize mitochondrial ATP levels in cancer cells.

- Method: Researchers utilized this compound alongside MitoTracker Green to co-localize and quantify ATP within mitochondria.

- Findings: The study revealed that high mitochondrial activity correlates with increased ATP production in metastatic cancer cells .

Medicine

In medical research, this compound plays a vital role in investigating the implications of ATP in various diseases, including cancer and neurodegenerative disorders. Its application extends to understanding drug resistance mechanisms in cancer therapy.

Case Study: Cancer Drug Resistance

- Objective: To explore how high ATP production contributes to drug resistance.

- Method: Researchers isolated ATP-high and ATP-low subpopulations of MCF7 breast cancer cells using flow cytometry after staining with this compound.

- Findings: The study indicated that ATP-high cells exhibited increased proliferation and resistance to chemotherapy, highlighting the potential of targeting mitochondrial metabolism as a therapeutic strategy .

Industry

This compound is also applied in industrial settings to monitor and optimize production processes by measuring ATP levels. This application is crucial for maintaining quality control in bioprocessing and fermentation industries.

Data Tables

The following table summarizes key applications of this compound across different fields:

| Application Field | Description | Key Findings |

|---|---|---|

| Chemistry | Fluorescent probe for studying ATP dynamics | Real-time monitoring of chemical reactions |

| Biology | Live-cell imaging for mitochondrial studies | Correlation between mitochondrial activity and cancer cell metabolism |

| Medicine | Investigating role of ATP in diseases | Insights into drug resistance mechanisms |

| Industry | Monitoring ATP levels in production processes | Optimization of bioprocessing efficiency |

作用機序

ATP-Red 1 exerts its effects through a mechanism involving the binding of ATP to the boron-ribose complex. The presence of ATP induces a conformational change in the complex, resulting in the opening of the ring structure and the production of fluorescence. This fluorescence can be measured to determine ATP levels in living cells .

類似化合物との比較

Comparison with Similar Compounds

ATP-Red 1 distinguishes itself from other ATP-detection tools through its mitochondrial specificity, dynamic response, and compatibility with live-cell imaging. Below is a detailed comparison with analogous probes and methods:

Magnesium Green AM

- Target : Indirect ATP measurement via Mg²⁺ levels, which inversely correlate with ATP concentration .

- Specificity: Non-specific to ATP; influenced by Mg²⁺ fluctuations from other cellular processes.

- Localization : Cytosolic, lacking mitochondrial targeting .

- Applications: Limited to correlative ATP-Mg²⁺ studies, less suited for direct mitochondrial ATP analysis.

MitoTracker Probes (e.g., MitoTracker Green FM)

- Applications : Complementary to this compound in dual-labeling experiments to distinguish ATP levels from mitochondrial morphology .

2',3'-Dialdehyde ATP

- Utility : Used to block ATP hydrolysis in biochemical assays, contrasting with this compound’s role in real-time ATP visualization .

Luminescent ATP Assays (e.g., Luciferase-Based Kits)

- Mechanism : ATP quantification via luciferin-luciferase reaction, requiring cell lysis .

- Throughput : High sensitivity but incompatible with live-cell or spatiotemporal analysis .

- Limitations : Destructive methodology precludes dynamic, single-cell resolution studies achievable with this compound .

Key Comparative Data

Advantages and Limitations

- Strengths :

- Limitations :

生物活性

ATP-Red 1 is a multisite-binding switchable fluorescent probe that has garnered attention for its ability to selectively and rapidly respond to intracellular levels of adenosine triphosphate (ATP) in living cells. This compound is particularly significant in the study of mitochondrial function and cellular metabolism, given ATP's critical role as an energy currency in biological systems.

This compound operates by binding specifically to ATP, leading to a fluorescence change that can be quantitatively measured. The compound exhibits maximum absorption and emission wavelengths of 570/566 nm and 590/585 nm, respectively . Its high membrane permeability allows it to effectively penetrate cell membranes, making it suitable for live-cell imaging applications. Upon binding ATP, the fluorescence intensity of this compound increases significantly—up to 5.6-fold in the presence of 5 mM ATP .

1. Mitochondrial Imaging

This compound has been utilized extensively for real-time monitoring of mitochondrial ATP levels. Live-cell imaging studies have demonstrated that this compound predominantly localizes to mitochondria, allowing researchers to visualize changes in mitochondrial ATP concentrations under various physiological conditions . For instance, a study showed decreased mitochondrial ATP levels in cells subjected to potassium cyanide (KCN) treatment, which inhibits oxidative phosphorylation (OXPHOS), as well as during starvation conditions .

2. Cancer Research

The probe has also been instrumental in cancer research. High ATP production has been linked to increased metastatic potential in cancer cells. In a study involving MDA-MB-231 breast cancer cells, it was found that cells with elevated ATP levels exhibited enhanced migration and invasion capabilities, suggesting that ATP acts as a metabolic marker for aggressive cancer phenotypes . Furthermore, treatment with drugs that deplete ATP, such as Bedaquiline, showed promise in reducing metastasis by targeting high-ATP cancer cells .

Case Study: Monitoring Apoptosis

In a notable study, researchers used this compound to observe changes in mitochondrial ATP levels during early stages of apoptosis. The probe allowed for the detection of increased mitochondrial ATP levels before significant morphological changes occurred in the cells, indicating its potential as an early marker for apoptotic processes .

Case Study: Drug Resistance Mechanisms

Another investigation highlighted the role of this compound in understanding drug resistance mechanisms in cancer therapy. By isolating ATP-high and ATP-low subpopulations from MCF7 breast cancer cells using flow cytometry after staining with this compound, researchers could identify cellular characteristics associated with drug resistance. This approach revealed that high ATP levels were correlated with increased expression of genes related to mitochondrial function and drug resistance .

Research Findings Summary

Q & A

Q. How does ATP-Red 1 detect ATP levels in live cells, and what are its key spectral properties?

this compound is a multisite-binding fluorescent probe with excitation/emission maxima at 510 nm and 590 nm, respectively. It exhibits a 5.6-fold increase in fluorescence intensity in the presence of 5 mM ATP, enabling dynamic monitoring of intracellular ATP levels. Its membrane permeability allows it to penetrate cells without disrupting viability, making it suitable for live-cell imaging .

Q. What experimental conditions optimize this compound performance in live-cell assays?

Use this compound at a working concentration of 2.5 μM with a 20-minute incubation period for optimal signal-to-noise ratio. Ensure cells are maintained in physiological buffers (e.g., PBS or HBSS) to avoid pH or osmotic interference. Avoid repeated freeze-thaw cycles of the probe, and store lyophilized powder at -20°C in desiccated, light-protected conditions .

Q. How can researchers validate the specificity of this compound for ATP in complex cellular environments?

Include negative controls using ATP-depleted cells (e.g., treated with 5 mM KCN, an oxidative phosphorylation inhibitor) to confirm fluorescence reduction. Compare results with alternative ATP quantification methods, such as luciferase-based assays or HPLC, to cross-validate specificity .

Advanced Research Questions

Q. How should researchers address contradictory fluorescence data when using this compound?

Contradictions may arise from:

- Probe saturation : High ATP concentrations (>5 mM) can exceed the linear detection range, leading to signal plateauing. Perform dose-response curves to establish dynamic range .

- Cellular heterogeneity : Use single-cell analysis (e.g., flow cytometry or confocal microscopy) to account for subpopulations with varying ATP levels .

- Interfering compounds : Test for quenching effects from reactive oxygen species (ROS) or heavy metals by pre-treating cells with antioxidants (e.g., NAC) .

Q. What methodologies enable simultaneous detection of ATP and other metabolic parameters using this compound?

Combine this compound with compatible probes:

Q. How can this compound be integrated with flow cytometry for high-throughput ATP quantification?

Stain live cells with 2.5 μM this compound for 20 minutes, then analyze using a 561 nm laser and 610/20 nm emission filter. Gate cells based on fluorescence intensity to isolate ATP-high vs. ATP-low populations. Normalize signals using internal controls (e.g., cells treated with 2-deoxyglucose for ATP depletion) .

Q. What statistical approaches are recommended for analyzing this compound fluorescence data?

Use one-way ANOVA with Dunnett’s post-hoc test for multi-group comparisons (e.g., drug-treated vs. untreated cells). For time-lapse data, apply linear mixed-effects models to account for intra-sample variability. Calibrate fluorescence intensity to ATP concentration using a standard curve (0–5 mM ATP) .

Q. How do researchers ensure reproducibility of this compound results across different cell types?

- Cell-specific calibration : Determine this compound’s dynamic range for each cell line, as membrane composition affects probe uptake .

- Batch consistency : Verify probe purity (≥95% via HPLC/LC-MS) and lot-to-lot variability before large-scale experiments .

- Environmental controls : Maintain consistent temperature (37°C) and CO₂ levels (5%) during imaging to minimize metabolic drift .

Methodological Considerations

Q. What are the limitations of this compound in long-term live-cell imaging?

Prolonged exposure to excitation light can induce phototoxicity or probe bleaching. Limit imaging intervals to ≤30 minutes and use low-light settings. For longitudinal studies, employ this compound in combination with hypoxia chambers to stabilize ATP levels .

Q. How can this compound data be contextualized within broader metabolic studies?

Correlate ATP dynamics with glycolytic flux (e.g., extracellular acidification rate) or mitochondrial respiration (oxygen consumption rate) using Seahorse assays. This integrated approach identifies whether ATP changes are driven by glycolysis or oxidative phosphorylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。